5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18642512
InChI: InChI=1S/C11H11IN2O/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
SMILES:
Molecular Formula: C11H11IN2O
Molecular Weight: 314.12 g/mol

5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC18642512

Molecular Formula: C11H11IN2O

Molecular Weight: 314.12 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole -

Specification

Molecular Formula C11H11IN2O
Molecular Weight 314.12 g/mol
IUPAC Name 4-iodo-1-methyl-5-phenylmethoxypyrazole
Standard InChI InChI=1S/C11H11IN2O/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Standard InChI Key BPJPDEFAWPRFKT-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)I)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

The compound’s IUPAC name, 4-iodo-1-methyl-5-phenylmethoxypyrazole, reflects its substitution pattern (Table 1). Its canonical SMILES string (CN1C(=C(C=N1)I)OCC2=CC=CC=C2) and InChIKey (BPJPDEFAWPRFKT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . X-ray crystallography or computational modeling would further elucidate its three-dimensional conformation, though such data remain unpublished.

Table 1: Chemical Identity of 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole

PropertyValue
Molecular FormulaC11H11IN2O\text{C}_{11}\text{H}_{11}\text{IN}_2\text{O}
Molecular Weight314.12 g/mol
IUPAC Name4-iodo-1-methyl-5-phenylmethoxypyrazole
SMILESCN1C(=C(C=N1)I)OCC2=CC=CC=C2
InChIKeyBPJPDEFAWPRFKT-UHFFFAOYSA-N
CAS NumberNot publicly disclosed

Regiochemical Considerations

The positional isomer 3-(benzyloxy)-4-iodo-1-methyl-1H-pyrazole (PubChem CID: 70813033) shares the same molecular formula but places the benzyloxy group at the 3-position . This subtle difference significantly impacts electronic distribution and reactivity, underscoring the importance of regioselective synthesis (discussed in Section 3).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-(benzyloxy)-4-iodo-1-methyl-1H-pyrazole typically involves multi-step sequences starting from simpler pyrazole precursors (Figure 1) . A representative route includes:

  • Pyrazole Ring Formation: Condensation of hydrazines with ynones or β-keto esters.

  • Benzyloxy Introduction: Nucleophilic substitution or Mitsunobu reaction to install the benzyloxy group at C5.

  • Iodination: Electrophilic aromatic iodination at C4 using iodine monochloride (ICl) or NN-iodosuccinimide (NIS) .

Figure 1: Hypothetical Synthesis Pathway

1-MethylpyrazoleBenzylation5-Benzyloxy-1-methylpyrazoleIodinationTarget Compound\text{1-Methylpyrazole} \xrightarrow{\text{Benzylation}} \text{5-Benzyloxy-1-methylpyrazole} \xrightarrow{\text{Iodination}} \text{Target Compound}

Regioselectivity during iodination is critical. Studies on pyrazole trifluoroborates demonstrate that electron-donating groups (e.g., benzyloxy) direct electrophilic substitution to adjacent positions, favoring C4 iodination .

Halogen Exchange and Cross-Coupling

The iodine atom at C4 serves as a handle for further functionalization. Suzuki-Miyaura cross-coupling with aryl boronic acids can replace iodine with aromatic groups, enabling access to polyfunctionalized pyrazoles . For example, palladium-catalyzed coupling with phenylboronic acid would yield 5-benzyloxy-4-phenyl-1-methyl-1H-pyrazole, a potential pharmacophore.

Physicochemical Properties

Stability and Solubility

As an iodinated aromatic compound, 5-(benzyloxy)-4-iodo-1-methyl-1H-pyrazole is light-sensitive and requires storage in amber vials at –20°C. Predicted logP values (e.g., using XLogP3) suggest moderate hydrophobicity, favoring solubility in dichloromethane or THF over water.

Spectroscopic Data

While experimental NMR or IR spectra are unavailable, computational predictions align with related compounds:

  • 1H^1\text{H} NMR: Expected signals include δ 7.3–7.5 (benzyl aromatic protons), δ 5.1 (OCH2Ph), and δ 3.9 (N–CH3).

  • 13C^{13}\text{C} NMR: Peaks near δ 160 (C–O), δ 140 (C–I), and δ 40 (N–CH3).

Comparative Analysis of Structural Analogs

Table 2: Comparison with Pyrazole Analogs

CompoundSubstituentsMolecular WeightKey Applications
5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole5-OBn, 4-I, 1-Me314.12Drug intermediate
3-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole 3-OBn, 4-I, 1-Me314.12Synthetic intermediate
5-(1,1-Difluoroethyl)-4-iodo-1-methylpyrazole 5-CF2CH3, 4-I, 1-Me272.97Agrochemical research

The 1,1-difluoroethyl analog exhibits reduced steric bulk compared to benzyloxy derivatives, potentially enhancing membrane permeability in agrochemicals.

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